molecular formula C20H36O5 B157735 PGF1β CAS No. 10164-73-5

PGF1β

Cat. No.: B157735
CAS No.: 10164-73-5
M. Wt: 356.5 g/mol
InChI Key: DZUXGQBLFALXCR-JQXWHSLNSA-N
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Description

Prostaglandin F1.beta. is a member of the prostaglandin family, which are bioactive lipid compounds derived from arachidonic acid. These compounds play crucial roles in various physiological processes, including inflammation, smooth muscle function, and the regulation of blood flow. Prostaglandin F1.beta. is particularly notable for its involvement in reproductive physiology and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of prostaglandins, including Prostaglandin F1.beta., often involves a chemoenzymatic approach. This method typically starts with the formation of a chiral cyclopentane core, which is introduced with high enantioselectivity. The lipid chains are then sequentially incorporated through processes such as bromohydrin formation, nickel-catalyzed cross-couplings, and Wittig reactions .

Industrial Production Methods: Industrial production of prostaglandins generally follows similar synthetic routes but on a larger scale. The process involves the use of cost-effective and scalable methods to ensure the efficient production of these compounds. The use of chemoenzymatic synthesis allows for the production of prostaglandins with high purity and yield, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin F1.beta. undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens and organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Prostaglandin F1.beta. has a wide range of scientific research applications:

Mechanism of Action

Prostaglandin F1.beta. exerts its effects through interaction with specific prostaglandin receptors, which are G-protein-coupled receptors. These receptors mediate various signaling pathways, leading to diverse physiological responses. The compound’s mechanism of action involves the modulation of intracellular signaling cascades, including the activation of protein kinases and the regulation of gene expression .

Comparison with Similar Compounds

Uniqueness: Prostaglandin F1.beta. is unique in its specific effects on smooth muscle contraction and its potential therapeutic applications in reproductive health and pulmonary arterial hypertension. Its distinct receptor interactions and signaling pathways set it apart from other prostaglandins .

Properties

IUPAC Name

7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUXGQBLFALXCR-JQXWHSLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1CCCCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10164-73-5
Record name Prostaglandin F1beta
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010164735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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